O-((tetrahydrofuran-3-yl)methyl)hydroxylamine
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Overview
Description
O-((Tetrahydrofuran-3-yl)methyl)hydroxylamine is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol It is a hydroxylamine derivative, where the hydroxylamine group is bonded to a tetrahydrofuran ring via a methylene bridge
Preparation Methods
The synthesis of O-((tetrahydrofuran-3-yl)methyl)hydroxylamine typically involves the reaction of tetrahydrofuran derivatives with hydroxylamine. One common method includes the reaction of tetrahydrofuran-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at room temperature, leading to the formation of this compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
O-((Tetrahydrofuran-3-yl)methyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
O-((Tetrahydrofuran-3-yl)methyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in biochemical studies to investigate the role of hydroxylamine derivatives in biological systems.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-((tetrahydrofuran-3-yl)methyl)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with electrophilic centers in target molecules, leading to various biochemical effects. The specific pathways involved depend on the context of its use, such as in drug development or biochemical studies .
Comparison with Similar Compounds
O-((Tetrahydrofuran-3-yl)methyl)hydroxylamine can be compared with other hydroxylamine derivatives, such as:
O-Benzylhydroxylamine: Similar in structure but with a benzyl group instead of a tetrahydrofuran ring.
O-Methylhydroxylamine: Contains a methyl group instead of a tetrahydrofuran ring.
O-Phenylhydroxylamine: Features a phenyl group in place of the tetrahydrofuran ring.
The uniqueness of this compound lies in its tetrahydrofuran ring, which imparts distinct chemical and physical properties compared to other hydroxylamine derivatives .
Properties
Molecular Formula |
C5H11NO2 |
---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
O-(oxolan-3-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C5H11NO2/c6-8-4-5-1-2-7-3-5/h5H,1-4,6H2 |
InChI Key |
SHFLAGVEDCZEJV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CON |
Origin of Product |
United States |
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